physicochemical properties of 6-Chloro-3-methoxypicolinic acid
physicochemical properties of 6-Chloro-3-methoxypicolinic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methoxypicolinic acid
Introduction
6-Chloro-3-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural framework, featuring a picolinic acid core functionalized with both a chloro and a methoxy group, makes it a versatile intermediate for creating more complex molecules. These functional groups are not merely passive substituents; they actively modulate the molecule's electronic properties, reactivity, solubility, and biological interaction potential. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating substituent, create a unique electronic profile that can be exploited in various chemical transformations.
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthetic and medicinal chemistry. We will delve into its fundamental properties, present robust methodologies for their experimental determination, and discuss its significance as a precursor in the synthesis of bioactive compounds. The chloro and methoxy groups are frequently employed in drug discovery to enhance intermolecular interactions and fine-tune pharmacological profiles[1].
Core Physicochemical Properties
The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, formulation processes, and biological systems. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 1256787-98-0 | [2] |
| Physical Form | Powder or crystals; often white to off-white solid. | [4][5][6] |
| Storage Conditions | Sealed in a dry environment, at 2-8°C. | [2][7] |
| Predicted LogP | 1.4418 | [2] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Experimental Determination of Key Properties
The following sections provide detailed, field-proven protocols for characterizing the essential . The emphasis is on the underlying principles and the establishment of self-validating experimental systems.
Solubility Assessment
Expertise & Rationale: Determining solubility is fundamental for any application, from reaction solvent selection to drug formulation. The "shake-flask" method is a widely accepted gold standard for measuring equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a true measure of its capacity.[8][9] The principle of "like dissolves like" is a crucial starting point; a molecule's polarity dictates its affinity for various solvents.[8][10]
Detailed Protocol: Shake-Flask Method for Equilibrium Solubility
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Preparation: Add an excess amount of solid 6-Chloro-3-methoxypicolinic acid to a sealed glass vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.
-
Equilibration: Agitate the vial at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period, typically 24-72 hours.[8] This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[8]
-
Quantification: Accurately determine the concentration of the solute in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]
-
Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), specifying the solvent and the temperature at which the measurement was made.
Structural Elucidation and Purity Confirmation
Expertise & Rationale: Confirming the chemical structure and purity of a compound is a non-negotiable step in research. A combination of spectroscopic techniques provides a self-validating system where each method offers complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while UV-Vis spectrophotometry provides information about the electronic structure and conjugation. [11][12] Detailed Protocols:
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of 6-Chloro-3-methoxypicolinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. [13][14]The choice of solvent is critical to avoid overlapping signals with the analyte. [15]2. Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any suspended solid particles that can distort the magnetic field and degrade spectral quality. 3. Data Acquisition: Acquire ¹H and ¹³C NMR spectra. ¹H NMR will confirm the number and environment of protons (e.g., aromatic protons on the pyridine ring, methyl protons of the methoxy group). ¹³C NMR will verify the number of unique carbon atoms in the molecule.
-
Structural Verification: The chemical shifts, integration values, and coupling patterns in the spectra should be consistent with the proposed structure of 6-Chloro-3-methoxypicolinic acid.
B. UV-Vis Spectrophotometry
-
Solvent Selection: Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb (typically above 200-220 nm). [16]2. Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent using a quartz cuvette.
-
Spectrum Acquisition: Scan the sample over a wavelength range of 200–800 nm to obtain an absorbance spectrum. [16]The resulting spectrum, characterized by specific absorption maxima (λ_max), is indicative of the π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores of the molecule. [12]
Reactivity and Synthetic Applications
6-Chloro-3-methoxypicolinic acid is a valuable intermediate primarily due to the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond couplings, esterifications, and other derivatizations. The chloro-substituent on the pyridine ring is a key site for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide array of other functional groups.
This compound and its close relatives are instrumental in the synthesis of bioactive heterocyclic compounds. [11]Picolinates are recognized as "privileged scaffolds" in medicinal chemistry and agrochemical development. [11]For example, related picolinate esters have been used to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, which are being investigated for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. [11]The presence of both chloro and methoxy groups provides strategic points for modification, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates. [11]
References
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- Solubility test for Organic Compounds. (2024).
- Protocol for Determining pKa Using Potentiometric Titration.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Experiment C33: Determination of pKa by Half Titr
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Physics-Based Solubility Prediction for Organic Molecules. (2018). PMC - NIH.
- NMR Sample Prepar
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- Sample Preparation & NMR Tubes. Weizmann Institute of Science.
- NMR Sample Prepar
- Sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin.
- Methyl 6-chloro-3-methoxypicolin
- Sample Prepar
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- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. Sigma-Aldrich.
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- Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2015).
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- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
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